molecular formula C18H14ClN3O2 B2901300 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428372-22-8

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2901300
CAS RN: 1428372-22-8
M. Wt: 339.78
InChI Key: PFIJQKQDBWGKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as CP94, is a chemical compound that has been extensively studied for its potential use in scientific research. CP94 is a potent and selective antagonist of the dopamine D3 receptor, which plays a role in various physiological and pathological processes.

Mechanism of Action

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide acts as a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the dopamine D3 receptor, 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide reduces the activity of these pathways, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that dopamine D3 receptor antagonism may be a potential therapeutic approach for drug addiction. 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has also been shown to reduce the symptoms of schizophrenia in animal models, suggesting that dopamine D3 receptor antagonism may be a potential therapeutic approach for this disorder as well.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in lab experiments is its potency and selectivity for the dopamine D3 receptor, which allows for more specific and precise manipulation of this receptor compared to other compounds. However, one limitation of using 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide may have limited bioavailability and stability, which can affect its efficacy and reproducibility in different experimental settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide and its potential applications. One direction is to investigate the effects of 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide on other physiological and pathological processes that are mediated by the dopamine D3 receptor, such as cognition, mood, and pain. Another direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which can provide more specific and effective tools for studying this receptor. Finally, future research can explore the potential therapeutic applications of 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide and other dopamine D3 receptor antagonists for various disorders, such as addiction, schizophrenia, and Parkinson's disease.

Synthesis Methods

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-(6-oxo-1,6-dihydropyridazin-3-yl)aniline in the presence of a base, followed by reaction with 2-aminophenylacetic acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has been used in various scientific research studies to investigate the role of the dopamine D3 receptor in different physiological and pathological processes. For example, 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has been used to study the effects of dopamine D3 receptor antagonism on drug addiction, schizophrenia, and Parkinson's disease. 2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has also been used to investigate the role of the dopamine D3 receptor in reward-related behaviors, such as drug seeking and food intake.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJQKQDBWGKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

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